Quaternium-15
Overview
Description
Quaternium-15 trans-form, also known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium salt. It is widely used as a surfactant and preservative due to its antimicrobial properties. The compound slowly releases formaldehyde, which acts as a biocidal agent .
Preparation Methods
Quaternium-15 trans-form is synthesized by treating hexamethylenetetramine with 1,3-dichloropropene. This reaction produces a mixture of cis and trans isomers . The industrial production of this compound involves similar synthetic routes, ensuring the compound is produced in large quantities for various applications .
Chemical Reactions Analysis
Quaternium-15 trans-form undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the structure of this compound, affecting its antimicrobial properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Quaternium-15 trans-form has numerous scientific research applications:
Biology: The compound’s antimicrobial properties make it valuable in biological research, particularly in studies involving microbial inhibition.
Medicine: this compound is used in medical formulations as a preservative to prevent microbial contamination.
Industry: The compound is widely used in industrial applications, including adhesives, glues, and floor waxes.
Mechanism of Action
Quaternium-15 trans-form exerts its effects by slowly releasing formaldehyde, which acts as a biocidal agent. Formaldehyde denatures proteins and disrupts cell membranes, leading to the death of microorganisms. This mechanism makes this compound an effective antimicrobial agent .
Comparison with Similar Compounds
Quaternium-15 trans-form is unique due to its ability to release formaldehyde slowly, providing long-lasting antimicrobial effects. Similar compounds include:
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in various formulations.
Benzethonium chloride: Known for its disinfectant properties. Compared to these compounds, this compound trans-form’s slow release of formaldehyde offers prolonged antimicrobial activity, making it particularly useful in applications requiring long-term preservation.
Properties
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1/b2-1+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHVLWKBNNSRRR-TYYBGVCCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN4.Cl, C9H16Cl2N4 | |
Record name | 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18075 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride is a cream-colored powder. (NTP, 1992), White- to cream-colored powder; [HSDB] | |
Record name | 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18075 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Quaternium-15 | |
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URL | https://haz-map.com/Agents/843 | |
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Boiling Point |
Decomposes above 60 °C | |
Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than 100 mg/mL at 72 °F (NTP, 1992), Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C | |
Record name | 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18075 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/ | |
Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<1.0X10-7 mm Hg at 25 °C | |
Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream colored powder, White- to cream-colored powder | |
CAS No. |
4080-31-3, 194805-30-6, 51229-78-8 | |
Record name | 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18075 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Quaternium-15 | |
Source | ChemIDplus | |
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Record name | Quaternium-15 trans-form | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194805306 | |
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Record name | 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(3-chloro-2-propen-1-yl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methenamine 3-chloroallylochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.641 | |
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Record name | 1-(cis-3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUATERNIUM-15 TRANS-FORM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W5B4VJ152 | |
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Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178-210 °C | |
Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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